![molecular formula C14H12F3NOS B6332937 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline CAS No. 1357625-67-2](/img/structure/B6332937.png)
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline (MTFTA) is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a derivative of aniline and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. MTFTA has been studied extensively in recent years due to its potential to be used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It has been used as a model compound to study the effects of small molecules on biological systems, as well as to study the mechanism of action of various drugs. It has also been used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. In addition, 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline has been used as a fluorescent dye for the detection of metal ions and other small molecules.
Wirkmechanismus
The mechanism of action of 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline is not yet fully understood. However, it is believed that the compound interacts with various proteins and other molecules in the cell, resulting in changes in the cell’s physiology and biochemical processes.
Biochemical and Physiological Effects
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline has been shown to have a variety of effects on biochemical and physiological processes in cells. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to modulate the activity of certain transcription factors. In addition, 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline has been shown to affect the expression of certain genes and to alter the levels of certain metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline has a number of advantages as a reagent in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a variety of ways. Additionally, it is relatively stable and can be stored for extended periods of time. However, 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline is also known to be toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline. These include further studies on the mechanism of action of the compound, as well as its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential of 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline as a fluorescent dye for the detection of metal ions and other small molecules. Other potential applications of 2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline include its use as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a model compound to study the effects of small molecules on biological systems.
Synthesemethoden
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline can be synthesized through a variety of methods, including the reaction of aniline with 4-methylthiophenol in the presence of a catalyst. The reaction is typically conducted in an aqueous medium at a temperature of 80-90°C for a period of 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine the progress of the reaction.
Eigenschaften
IUPAC Name |
2-(4-methylsulfanylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-20-11-5-3-10(4-6-11)19-13-7-2-9(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWONVQWQEZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



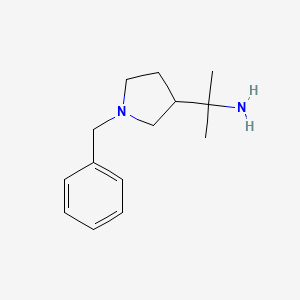

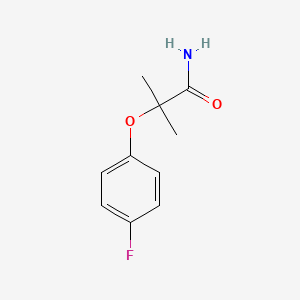
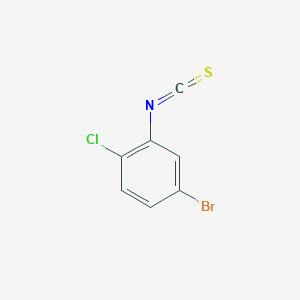

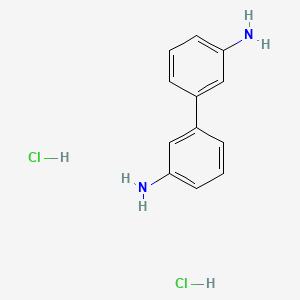

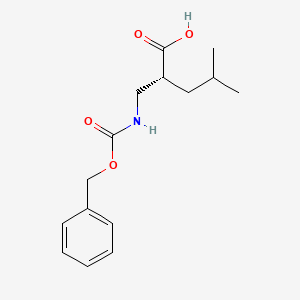
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
